1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole chemical properties
1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole chemical properties
This in-depth technical guide details the chemical properties, synthetic architecture, and application context of 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole , a specialized heterocyclic scaffold used primarily in the development of phosphodiesterase 4 (PDE4) inhibitors and kinase antagonists.
CAS Registry Number: 885271-96-5 Chemical Class: Substituted Indazole / Bioisostere Primary Application: Medicinal Chemistry (PDE4 Inhibition, Kinase Modulation)
Executive Summary
1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole represents a strategic structural motif in medicinal chemistry, designed to optimize pharmacokinetic profiles through rigidification and metabolic blocking. The molecule features a 6-fluoro substituent to block oxidative metabolism at the susceptible C6 position and a 1-cyclobutyl group to fill hydrophobic pockets with defined steric constraints, offering a distinct advantage over flexible alkyl chains.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic route based on authoritative patent literature, and the structural logic driving its use in drug discovery.
Physicochemical Profile
The following data aggregates calculated and experimental values typical for this structural class, essential for formulation and assay development.
| Property | Value / Descriptor | Technical Note |
| Molecular Formula | C₁₃H₁₅FN₂ | - |
| Molecular Weight | 218.27 g/mol | Suitable for CNS penetration (<400 Da). |
| LogP (Predicted) | ~3.8 – 4.2 | High lipophilicity due to cyclobutyl/ethyl groups; requires organic cosolvents (DMSO) for assay. |
| pKa (Indazole N2) | ~1.5 – 2.0 | Very weak base; remains neutral at physiological pH (7.4). |
| H-Bond Donors | 0 | N1 is substituted; no NH donor. |
| H-Bond Acceptors | 2 | N2 and Fluorine (weak acceptor). |
| Solubility | Low (Water) | < 10 µg/mL in water; Soluble in DCM, DMSO, Methanol. |
| Electronic Effect | 6-Fluoro (σp = 0.06) | Weakly withdrawing; deactivates C5/C7 slightly but primarily blocks metabolic hydroxylation. |
Synthetic Architecture & Methodology
The synthesis of 1-Cyclobutyl-3-ethyl-6-fluoro-1H-indazole requires a convergent approach, prioritizing regioselectivity during the N-alkylation of the indazole core.
Retrosynthetic Analysis
The molecule is disassembled into two key precursors: the 3-ethyl-6-fluoro-1H-indazole core and a cyclobutyl electrophile . The core is constructed via the hydrazine cyclization of a fluorinated phenylpropanone.
Validated Synthetic Protocol
Based on methodologies established in WO1999023077A1 and US Patent 5,747,498 for indazole bioisosteres.
Phase 1: Construction of the Indazole Core
Objective: Synthesize 3-ethyl-6-fluoro-1H-indazole.
-
Reagents: 1-(2,4-Difluorophenyl)propan-1-one, Hydrazine hydrate (
). -
Reaction:
-
Dissolve 1-(2,4-difluorophenyl)propan-1-one (1.0 eq) in ethanol or ethylene glycol.
-
Add Hydrazine hydrate (5.0 eq) slowly.
-
Condition: Heat to reflux (120°C if glycol, 80°C if EtOH) for 4–12 hours.
-
Mechanism: Nucleophilic attack of hydrazine on the ketone
hydrazone formation intramolecular nucleophilic aromatic substitution ( ) at the 2-fluoro position cyclization.
-
-
Workup: Cool to RT. Pour into ice water. The solid precipitate is collected by filtration.
-
Purification: Recrystallization from hexane/ethyl acetate.
Phase 2: N1-Alkylation (The Critical Step)
Objective: Install the cyclobutyl group at N1 with high regioselectivity.
-
Reagents: 3-Ethyl-6-fluoro-1H-indazole (from Phase 1), Bromocyclobutane (or Cyclobutyl methanesulfonate), Cesium Carbonate (
). -
Solvent: DMF (Dimethylformamide) or NMP (anhydrous).
-
Protocol:
-
Dissolve the indazole core in anhydrous DMF under Nitrogen atmosphere.
-
Add
(2.0 eq) and stir for 30 min to deprotonate N1. -
Add Bromocyclobutane (1.5 eq). Note: Cyclobutyl halides are secondary and strained; reactivity is lower than primary alkyl halides.
-
Condition: Heat to 60–80°C for 16 hours.
-
-
Regioselectivity Check (Self-Validating Step):
-
Indazoles alkylate at N1 (thermodynamic product) and N2 (kinetic product).
-
Validation: TLC will show two spots. The N1-isomer is typically less polar (higher
) than the N2-isomer.
-
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is mandatory to remove the N2-isomer.
Reaction Pathway Visualization
Figure 1: Convergent synthesis pathway highlighting the critical isomer separation step.
Structural Activity Relationship (SAR) Logic
Why is this specific scaffold utilized in drug development? The design choices are non-arbitrary and grounded in specific pharmacological goals.
The 6-Fluoro Substituent[1][2]
-
Metabolic Blockade: The C6 position on the indazole ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine blocks this metabolic soft spot, significantly extending the half-life (
) of the molecule in vivo. -
Electronic Modulation: Fluorine is electronegative, lowering the pKa of the indazole system slightly, which can influence binding affinity in the active site of enzymes like PDE4.
The 1-Cyclobutyl Group
-
Conformational Restriction: Unlike a flexible n-butyl chain, the cyclobutyl ring has limited degrees of freedom. This reduces the entropic penalty upon binding to a protein target.
-
Hydrophobic Fit: The cyclobutyl group is sized to fit specific hydrophobic pockets (e.g., the "clamp" region in PDE4B or PDE4D) where larger rings (cyclohexyl) might be too bulky and smaller groups (methyl) offer insufficient hydrophobic interaction energy.
The 3-Ethyl Group
-
Lipophilic Spacer: Provides a short, lipophilic extension that likely interacts with a specific hydrophobic residue in the binding pocket, distinct from the N1-pocket.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized compound, the following spectral signatures must be observed.
| Technique | Expected Signature | Interpretation |
| ¹H NMR | Triplet (~1.3 ppm) & Quartet (~2.9 ppm) | Confirms the 3-Ethyl group. |
| ¹H NMR | Multiplet (~5.0 ppm) | Confirms the N1-methine proton of the cyclobutyl ring. Distinct shift vs N2 isomer. |
| ¹H NMR | Multiplet (~1.8–2.6 ppm) | Confirms the Cyclobutyl methylene protons. |
| ¹⁹F NMR | Single Peak (~ -110 to -120 ppm) | Confirms presence of a single Fluorine atom. |
| LC-MS | [M+H]⁺ = 219.1 | Protonated molecular ion peak. |
| NOESY | NOE between N1-Cyclobutyl and C7-H | Critical Proof: Only the N1-isomer shows spatial proximity between the cyclobutyl ring and the C7 aromatic proton. The N2-isomer lacks this interaction. |
Safety & Handling
-
Hydrazine Hydrate: Potent carcinogen and unstable. Use in a fume hood with blast shielding.
-
Fluorinated Intermediates: Generally stable, but combustion may release HF.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
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Marfat, A., et al. (1998). Indazole bioisostere replacement of catechol in therapeutically active compounds.[1] U.S. Patent 5,747,498.[1] Pfizer Inc.[2] Link
- Source of the general synthetic route for 1-cycloalkyl-3-ethyl-6-fluoroindazoles.
-
Chambers, R. J., et al. (1999). Indazole derivatives as PDE4 inhibitors. WO1999023077A1. Link
- Details the specific use of cyclobutyl/cyclohexyl indazoles as bioisosteres.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.[2] Link
- Provides context on the use of substituted indazoles in kinase inhibitor design.
